molecular formula C9H7BrF2O2 B1420503 Ethyl 5-bromo-2,3-difluorobenzoate CAS No. 1187386-10-2

Ethyl 5-bromo-2,3-difluorobenzoate

Cat. No.: B1420503
CAS No.: 1187386-10-2
M. Wt: 265.05 g/mol
InChI Key: WGGFCFSFNZQGLL-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,3-difluorobenzoate is a chemical compound with the molecular formula C9H7BrF2O2. It is an ester derivative of benzoic acid, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various scientific research fields due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2,3-difluorobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 5-bromo-2,3-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2,3-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-2,3-difluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which significantly influence its chemical reactivity and properties. The ortho-difluoro substitution pattern enhances its susceptibility to electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 5-bromo-2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGFCFSFNZQGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675233
Record name Ethyl 5-bromo-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-10-2
Record name Ethyl 5-bromo-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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